molecular formula C5H6F2O2 B1333607 1,1-Difluoropentane-2,4-dione CAS No. 41739-23-5

1,1-Difluoropentane-2,4-dione

Cat. No. B1333607
CAS RN: 41739-23-5
M. Wt: 136.1 g/mol
InChI Key: XUGVULWHXORSOM-UHFFFAOYSA-N
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Description

1,1-Difluoropentane-2,4-dione is a chemical compound that is part of a broader class of difluorinated diones. These compounds are of interest due to their unique chemical properties and potential applications in organic synthesis and materials science. The papers provided discuss various aspects of difluorinated diones, including their synthesis, molecular structure, and reactivity in chemical reactions.

Synthesis Analysis

The synthesis of difluorinated compounds, such as 1,1-difluoropentane-2,4-dione, can be complex due to the presence of fluorine atoms. Paper describes the synthesis of difluorodienes through the double dehydrobromination of 4-aryl-1,3-dibromo-1,1-difluorobutanes using DBU. This process can lead to the formation of monoelimination products under mild conditions and unexpected trifluoro compounds under more vigorous conditions. Paper reports a one-pot synthesis method for 2-perfluoroalkanoylcyclohexane-1,3-diones, which could be related to the synthesis of 1,1-difluoropentane-2,4-dione, using N-perfluoroacylimidazole as an acylating agent.

Molecular Structure Analysis

The molecular structure of difluorinated diones is crucial for understanding their reactivity and physical properties. Paper provides insight into the structure of a related compound, 1,2,3,5-tetraarylpentane-1,5-dione, which was characterized by various spectroscopic techniques and single crystal X-ray diffraction analysis. The compound was found to crystallize in the monoclinic crystal system and exhibited a "W" conformation. Although not the exact compound , this study gives an idea of the structural aspects that might be relevant for 1,1-difluoropentane-2,4-dione.

Chemical Reactions Analysis

The reactivity of difluorinated diones in chemical reactions is a key area of interest. Paper mentions that 4-aryl-1,1-difluoro-1,3-butadienes, which are structurally similar to 1,1-difluoropentane-2,4-dione, react rapidly in Diels-Alder reactions with 4-phenyl-1,2,4-triazoline-3,5-dione. However, these dienes are unreactive toward several other dienophiles. Paper discusses the reaction of 1,1,1,5,5,5-hexafluoropentane-2,4-dione with hydrazines, leading to the formation of pyrazoles and dihydro-5-hydroxypyrazoles, which suggests that 1,1-difluoropentane-2,4-dione could also exhibit interesting reactivity with nitrogen nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1-difluoropentane-2,4-dione are not directly discussed in the provided papers. However, the properties of difluorinated compounds can generally be inferred from their molecular structure and reactivity patterns. The presence of fluorine atoms typically imparts high chemical and thermal stability, as well as unique electronic properties due to the high electronegativity of fluorine. The papers suggest that difluorinated diones have distinct reactivity profiles, which could be leveraged in synthetic applications .

Scientific Research Applications

Pharmaceuticals

1.1-Difluoropentane-2,4-dione has been used as a fluorogenic probe in the assay of dipeptidyl peptidase-4 enzyme inhibitor medicaments .

Method of Application

The primary amine functional group in Sitagliptin (STG), a dipeptidyl peptidase-4 enzyme inhibitor, enables coupling with pentane-2,4-dione to create a fluorescent molecule with the aid of formaldehyde (7.2% v/v) in the reaction . Spectrofluorimetric excitation and emission processes at 421.7 and 478.9 nm were used to follow the developed yield of dihydropyridine fluorophore .

Results

The technique was effectively used for research purposes to monitor STG in various dosage forms and/or spiking biological fluids . The regulated linearity was observed at STG concentration intervals from 0.1 to 1.5 µg/mL .

Organic Semiconducting Materials

1,1-Difluoropentane-2,4-dione has been used in the development of organic semiconducting materials such as organic field-effect transistors (OFETs) and organic solar cells (OSCs) .

Fluorogenic Probe

1,1-Difluoropentane-2,4-dione has been used as a fluorogenic probe in the assay of dipeptidyl peptidase-4 enzyme inhibitor medicaments .

Method of Application

The functional amine primary group in Sitagliptin (STG), a dipeptidyl peptidase-4 enzyme inhibitor, enables coupling with pentane-2,4-dione to create a fluorescent molecule with the aid of formaldehyde (7.2% v/v) in the reaction . Spectrofluorimetric excitation and emission processes at 421.7 and 478.9 nm were used to follow the developed yield of dihydropyridine fluorophore .

Results

The technique was effectively used for research purposes to monitor STG in various dosage forms and/or spiking biological fluids . The regulated linearity was observed at STG concentration intervals from 0.1 to 1.5 µg/mL .

Synthesis of Difluoroacetyl Hexahydropyrimidine Derivatives

1,1-Difluoropentane-2,4-dione has been used in the synthesis of novel difluoroacetyl hexahydropyrimidine derivatives .

Fluorogenic Probe

1,1-Difluoropentane-2,4-dione has been used as a fluorogenic probe in the assay of dipeptidyl peptidase-4 enzyme inhibitor medicaments .

Method of Application

The functional amine primary group in Sitagliptin (STG), a dipeptidyl peptidase-4 enzyme inhibitor, enables coupling with pentane-2,4-dione to create a fluorescent molecule with the aid of formaldehyde (7.2% v/v) in the reaction . Spectrofluorimetric excitation and emission processes at 421.7 and 478.9 nm were used to follow the developed yield of dihydropyridine fluorophore .

Results

The technique was effectively used for research purposes to monitor STG in various dosage forms and/or spiking biological fluids . The regulated linearity was observed at STG concentration intervals from 0.1 to 1.5 µg/mL .

Synthesis of Difluoroacetyl Hexahydropyrimidine Derivatives

1,1-Difluoropentane-2,4-dione has been used in the synthesis of novel difluoroacetyl hexahydropyrimidine derivatives .

Safety And Hazards

1,1-Difluoropentane-2,4-dione is classified as a danger according to the GHS classification . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and working in a well-ventilated area or outdoors is advised .

properties

IUPAC Name

1,1-difluoropentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O2/c1-3(8)2-4(9)5(6)7/h5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGVULWHXORSOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380971
Record name 1,1-difluoropentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Difluoropentane-2,4-dione

CAS RN

41739-23-5
Record name 1,1-difluoropentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Difluoropentane-2,4-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
YV Tomilov, EV Guseva, IV Kostuchenko… - European Journal of …, 2004 - Wiley Online Library
Abstract Treatment of 1,1‐di‐ and 1,1,1‐trifluoroalkane‐2,4‐diones 10−13 with cyclopropyldiazonium intermediates 2 and 3, generated in situ through the decomposition of N‐…
NN Gibadullina, DR Latypova, VA Vakhitov… - Journal of Fluorine …, 2018 - Elsevier
A series of novel difluoroacetyl hexahydropyrimidine derivatives have been synthesized by reactions of ethyl 4,4-difluoroacetoacetate, 1,1-difluoropentane-2,4-dione and 1,1,5,5-…
Number of citations: 22 www.sciencedirect.com
VI Dyachenko - Online journal “Fluorine notes” ISSN, 2018 - notes.fluorine1.ru
4-Trifluoromethyl-6-methylpyrimidine-2-ol (3a) and 4-difluoromethyl-6-methylpyrimidine-2-ol (3b) were synthesized by the condensation of 1, 1, 1-trifluoropentane-2, 4-dione (1а) and 1, …
Number of citations: 3 notes.fluorine1.ru
AV Sinko, SM Igumnov, VL Don - Online journal “Fluorine notes” ISSN - notes.fluorine1.ru
A simple method has been found for the preparation of methyl perfluoroalkyl ketones Rf (CO) CH3 by the action of concentrated sulfuric acid on perfluoroacyl acetones Rf (CO) CH2 (CO…
Number of citations: 0 notes.fluorine1.ru
L Supe, S Afzal, A Mahmood, SA Ejaz… - European Journal of …, 2018 - Wiley Online Library
A new methodology for the synthesis of fluorinated and non‐fluorinated 1H‐pyrazolo[3,4‐b]pyridin‐3‐ones was developed. The reactions proceed by cyclization of electron‐rich 3‐…
G Roman - ChemMedChem, 2022 - Wiley Online Library
This report summarizes the latest published data on the antiproliferative action and cytotoxic activity of Mannich bases, a structurally heterogeneous category of chemical entities that …

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